molecular formula C10H17N3O2 B037132 (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate CAS No. 1217791-74-6

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Cat. No. B037132
M. Wt: 211.26 g/mol
InChI Key: CBFXRUGJRMBDFG-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carboxylate derivatives involves multiple steps, including esterification, Boc protection, and various coupling reactions. For example, the synthesis of tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate in biotin synthesis, is achieved through a six-step process starting from L-cystine with an overall yield of 41% (Liang et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives can be intricate, involving cyclic systems and stereocenters. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, showcasing its complex bicyclic structure (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl carboxylate derivatives highlight their reactivity and potential for further functionalization. The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, for example, demonstrates intramolecular cyclization and the use of the Fukuyama–Mitsunobu reaction for constructing diazepane rings, essential for the production of Rho–kinase inhibitors (Gomi et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds. While specific data for (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate might not be available, analogs such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been analyzed, revealing detailed crystallographic information and physical characteristics (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are integral for leveraging these compounds in synthesis. The versatile reactivity of related tert-butyl carboxylate derivatives, evidenced by their involvement in complex synthesis pathways, underscores their utility in organic chemistry and drug synthesis (Gomi et al., 2012).

Scientific research applications

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound with potential applications in various scientific research fields. This compound, due to its unique chemical structure, has been explored for its utility in synthesizing bioactive molecules, serving as an intermediate in pharmaceutical development, and facilitating studies in material science and catalysis. The following paragraphs summarize the primary scientific research applications derived from the literature.

Role in Synthetic Chemistry and Drug Development

The compound has seen notable application in synthetic chemistry, particularly in the development of bioactive molecules and pharmaceuticals. Its structure is conducive to modifications that can lead to the synthesis of complex molecules with significant biological activity. For instance, research indicates that compounds containing tertiary butyl groups, similar to (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate, have shown high anticancer, antifungal, and other bioactivities, underscoring their potential in drug development (Dembitsky, 2006). Additionally, synthetic methodologies utilizing such compounds can lead to advancements in non-enzymatic kinetic resolution techniques, further contributing to the chiral synthesis of pharmaceuticals (Pellissier, 2011).

properties

IUPAC Name

tert-butyl (3R)-3-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXRUGJRMBDFG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650673
Record name tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate

CAS RN

1217791-74-6
Record name tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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